3-(Methylsulfonyl)-5-trifluoromethyl-phenylamine

Descripción general

Descripción

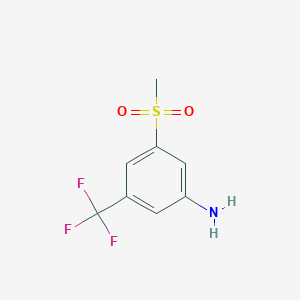

The compound “3-(Methylsulfonyl)-5-trifluoromethyl-phenylamine” is likely an aromatic compound due to the presence of a phenyl group. It contains a methylsulfonyl group (-SO2CH3) and a trifluoromethyl group (-CF3), both attached to the phenyl ring. The position of these groups on the phenyl ring and the presence of an amine group (-NH2) could significantly influence the compound’s properties and reactivity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s plausible that it could be synthesized through a series of reactions involving the introduction of the methylsulfonyl and trifluoromethyl groups onto a phenyl ring, followed by the attachment of the amine group. The synthesis could involve sulfonylation reactions and the use of trifluoromethylating reagents.

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the electron-withdrawing nature of the sulfonyl and trifluoromethyl groups, which could impact the electron density on the phenyl ring and the reactivity of the compound .

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the amine group might participate in reactions such as amide formation, while the trifluoromethyl group could be involved in nucleophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility in different solvents .

Aplicaciones Científicas De Investigación

Novel Nanofiltration Membranes

Research has demonstrated the synthesis of novel sulfonated aromatic diamine monomers, including derivatives of 3-(Methylsulfonyl)-5-trifluoromethyl-phenylamine, used in preparing thin-film composite (TFC) nanofiltration (NF) membranes. These membranes exhibit improved water flux for dye treatment experiments, highlighting the role of sulfonic acid groups in enhancing water permeation and dye rejection during the NF process (Yang Liu et al., 2012).

Stereoselective Cycloaddition Reactions

A stereoselective [3+2] cycloaddition reaction between N-tert-butanesulfinyl imines and arynes facilitated by a removable difluoro(phenylsulfonyl)methyl group has been developed. This method allows for the synthesis and transformation of cyclic sulfoximines, indicating the significant role of the difluoro(phenylsulfonyl)methyl group in these processes (Wenchao Ye et al., 2014).

Polymerization Under Acidic Conditions

The self-polycondensation of methyl phenyl sulfoxide under acidic conditions to produce a phenylene sulfonium polymer has been studied. The process involves the formation of a charge-transfer complex with diphenylamine, leading to a highly crystalline material with significant potential for various applications (K. Miyatake et al., 2001).

Synthesis of Trifluoromethylated Compounds

Research has developed a synthetic pathway for 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles, highlighting the importance of the trifluoromethyl group in biological molecules. This method starts from readily available methyl-phenylsulfones and involves reactions with trifluoroacetimidoyl chlorides, demonstrating a practical approach to synthesizing these biologically relevant compounds (S. López et al., 2017).

Lanthanide-Organic Frameworks for Gas Sorption and Sensing

Novel lanthanide-organic frameworks based on sulfonate-carboxylate ligands have been synthesized, exhibiting potential for CO2 and C2H2 sorption, humidity- and temperature-dependent proton conductivity, and luminescent sensing of metal ions. The introduction of sulfonate groups enhances the proton conductivity and facilitates the recognition of K+ and Fe3+ ions, showcasing the versatile applications of these materials in sensing and gas separation technologies (Li‐juan Zhou et al., 2016).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-methylsulfonyl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c1-15(13,14)7-3-5(8(9,10)11)2-6(12)4-7/h2-4H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBXSIICNGLSNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1044271-86-4 | |

| Record name | 3-methanesulfonyl-5-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cinnamyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2883204.png)

![2-Chloro-N-[2-oxo-1-phenyl-2-(1H-pyrazol-5-ylamino)ethyl]propanamide](/img/structure/B2883208.png)

![2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2883210.png)

![2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide hydrochloride](/img/structure/B2883211.png)

![Ethyl 2-[2-[[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate](/img/structure/B2883213.png)

![N-(thieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2883214.png)

![N-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2883215.png)

![Methyl 4-{[2-methyl-7-(trifluoromethyl)-4-quinolyl]amino}benzoate](/img/structure/B2883216.png)

![4-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoic acid](/img/structure/B2883220.png)

![7-[(2-chloro-6-fluorophenyl)methyl]-1-(2-methoxyethyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2883221.png)

![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2883223.png)